N-methyl-N'-(1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of thiazole derivatives with ethanediamide under controlled conditionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
- N-methyl-1-(thiazol-2-yl)methanamine
- N-(1,3-thiazol-2-yl)ethanediamide
- N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
Comparison: N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide stands out due to its unique combination of the thiazole ring and ethanediamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7N3O2S |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-methyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C6H7N3O2S/c1-7-4(10)5(11)9-6-8-2-3-12-6/h2-3H,1H3,(H,7,10)(H,8,9,11) |
InChI Key |
PDWVIGQTPPFITL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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